[1-(5-fluoro-1H-indol-3-yl)propan-2-yl](methyl)amine
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Overview
Description
1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine: is a synthetic compound that belongs to the indole class of organic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the indole nucleus in this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoroindole and 2-bromo-1-(methylamino)propane.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.
Scientific Research Applications
1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are of interest in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways.
Pathways Involved: The compound may affect signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine: can be compared with other indole derivatives, such as:
Tryptamine: A naturally occurring indole derivative with similar structural features but different biological activities.
Serotonin: Another indole derivative that acts as a neurotransmitter and has distinct physiological roles.
Indole-3-acetic acid: A plant hormone with a similar indole nucleus but different applications in plant biology
Properties
CAS No. |
1893221-28-7 |
---|---|
Molecular Formula |
C12H15FN2 |
Molecular Weight |
206.3 |
Purity |
95 |
Origin of Product |
United States |
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